- Synthesis of N'-adamantyl-N-Fmoc-O-acetyl-L-tyramineShenyang Huagong Daxue Xuebao, 2011, 25(3), 229-231,
Cas no 92954-90-0 (Fmoc-Tyr-OH)

Fmoc-Tyr-OH structure
Nom du produit:Fmoc-Tyr-OH
Numéro CAS:92954-90-0
Le MF:C24H21NO5
Mégawatts:403.427246809006
MDL:MFCD00134890
CID:61593
PubChem ID:6957986
Fmoc-Tyr-OH Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid
- Fmoc-L-Tyrsine
- Fmoc-Tyr-OH
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine
- (S)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-3-(4-HYDROXY-PHENYL)-PROPIONIC ACID
- Fmoc-L-Tyr-OH
- Nalpha-Fmoc-L-tyrosine
- N-Fmoc-L-tyrosine
- 9-fluorenylmethyloxycarbonyl tyrosine
- FMOC-L-TYROSINE
- FMOC-TYR
- FMOC-TYROSINE
- Fmoc-Tyrosine-OH
- Fmoc-yrosine
- N-Fmoc-L-tyrosine-OH
- Nα-Fmoc-L-tyrosine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine (ACI)
- L
- (2S)-2-(((9H-Fluoren-9-yl)methoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid
- (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid
- (2S)-2-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)-3-(4-hydroxyphenyl)propanoic acid
- (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid
- Fmoc Y
- N-(9-Fluorenylmethoxycarbonyl)tyrosine
- N-(Fluorenyl-9-methoxycarbonyl)-terminated tyrosine
- N-9-Fluorenylmethoxycarbonyl-L-tyrosine
-
- MDL: MFCD00134890
- Piscine à noyau: 1S/C24H21NO5/c26-16-11-9-15(10-12-16)13-22(23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1
- La clé Inchi: SWZCTMTWRHEBIN-QFIPXVFZSA-N
- Sourire: C(C1C2=CC=CC=C2C2C=CC=CC1=2)OC(=O)N[C@H](C(=O)O)CC1C=CC(O)=CC=1
- BRN: 3573123
Propriétés calculées
- Qualité précise: 403.141973g/mol
- Charge de surface: 0
- XLogP3: 4.3
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 5
- Nombre de liaisons rotatives: 7
- Masse isotopique unique: 403.141973g/mol
- Masse isotopique unique: 403.141973g/mol
- Surface topologique des pôles: 95.9Ų
- Comptage des atomes lourds: 30
- Complexité: 580
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
- Charge de surface: 0
- Nombre d'tautomères: 4
Propriétés expérimentales
- Couleur / forme: Poudre cristalline blanche à blanc cassé
- Dense: 1.336
- Point de fusion: 182-187 ºC
- Point d'ébullition: 672.6℃ at 760 mmHg
- Point d'éclair: 360.6°C
- Indice de réfraction: 1.651
- Le PSA: 95.86000
- Le LogP: 4.31750
- Activités optiques: [α]20/D −22±2°, c = 1% in DMF
- Rotation spécifique: -22 º (c=1%, DMF)
Fmoc-Tyr-OH Informations de sécurité
- Mot signal:Warning
- Description des dangers: H315; H319; H335
- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S22-S24/25
-
Identification des marchandises dangereuses:
- Conditions de stockage:2-8°C
- Terminologie du risque:R36/37/38
Fmoc-Tyr-OH PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-W009003-500mg |
Fmoc-Tyr-OH |
92954-90-0 | 500mg |
¥350 | 2024-04-16 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F96830-5g |
Fmoc-Tyr-OH |
92954-90-0 | 5g |
¥48.0 | 2021-09-09 | ||
Enamine | EN300-81247-1.0g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid |
92954-90-0 | 95% | 1.0g |
$19.0 | 2024-05-21 | |
Enamine | EN300-81247-5.0g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid |
92954-90-0 | 95% | 5.0g |
$21.0 | 2024-05-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-235205B-250g |
Fmoc-Tyr-OH, |
92954-90-0 | 250g |
¥3384.00 | 2023-09-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F809877-25g |
Fmoc-Tyr-OH |
92954-90-0 | 97% | 25g |
¥340.00 | 2022-01-14 | |
BAI LING WEI Technology Co., Ltd. | 262344-1G |
N-Fmoc-L-tyrosine, 97% |
92954-90-0 | 97% | 1G |
¥ 60 | 2022-04-26 | |
Fluorochem | M03429-100g |
Fmoc-Tyr-OH |
92954-90-0 | 97% | 100g |
£128.00 | 2022-02-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F116801-1g |
Fmoc-Tyr-OH |
92954-90-0 | 97% | 1g |
¥32.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F116801-25g |
Fmoc-Tyr-OH |
92954-90-0 | 97% | 25g |
¥177.90 | 2023-09-03 |
Fmoc-Tyr-OH Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Sodium carbonate Solvents: Water ; pH 11, cooled
1.2 Solvents: 1,4-Dioxane ; cooled; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Solvents: 1,4-Dioxane ; cooled; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: N,N-Dimethylaniline , Aluminum chloride Solvents: Dichloromethane ; 8 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Référence
- An efficient and highly selective deprotection of N-Fmoc-α-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminum trichloride and N,N-dimethylanilineJournal of Peptide Research, 2004, 63(4), 383-387,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Amberlyst 15 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 30 min, rt
Référence
- Removal of acid-labile protecting or anchoring groups in the presence of polyfluorinated alcohol: Application to solid-phase peptide synthesisRussian Journal of Bioorganic Chemistry, 2016, 42(2), 143-152,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
Référence
- Synthesis and characterization of a novel ester-based nucleoamino acid for the assembly of aromatic nucleopeptides for biomedical applicationsInternational Journal of Pharmaceutics, 2011, 415(1-2), 206-210,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Acetonitrile , Water ; 2 h, rt
Référence
- Benzotriazole reagents for the syntheses of Fmoc-, Boc-, and Alloc-protected amino acidsSynlett, 2011, (14), 2013-2016,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 3 h, rt
Référence
- Total solid-phase synthesis of dehydroxy fengycin derivativesJournal of Organic Chemistry, 2018, 83(24), 15297-15311,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: N,N-Dimethylaniline , Aluminum chloride Solvents: Dichloromethane ; rt
1.2 Reagents: Hydrogen ion Solvents: Water ; rt
1.2 Reagents: Hydrogen ion Solvents: Water ; rt
Référence
- Alternative and chemoselective deprotection of the α-amino and carboxy functions of N-Fmoc-amino acid and N-Fmoc-dipeptide methyl esters by modulation of the molar ratio in the AlCl3/N,N-dimethylaniline reagent systemEuropean Journal of Organic Chemistry, 2004, (21), 4437-4441,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 4 h, rt
Référence
- New TFA-free cleavage and final deprotection in Fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcoholOrganic Letters, 2012, 14(24), 6346-6349,
Fmoc-Tyr-OH Raw materials
- N-Fmoc-1H-benzotriazole
- Fmoc-Tyr(tBu)-OH
- L-Tyrosine
- Fmoc-OSu
- (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
Fmoc-Tyr-OH Preparation Products
Fmoc-Tyr-OH Littérature connexe
-
Rajamani Rajmohan,Ravichandran Rathnakowsiha,Srinivasan Prakadeesh,Pothiappan Vairaprakash New J. Chem. 2022 46 15538
-
Sudhirkumar Shinde,Jayashree Selvalatchmanan,Anil Incel,Maedeh Akhoundian,Anne K. Bendt,Federico Torta New J. Chem. 2018 42 8603
-
Mamidi Samarasimhareddy,Guy Mayer,Mattan Hurevich,Assaf Friedler Org. Biomol. Chem. 2020 18 3405
-
Sunil R. Tivari,Siddhant V. Kokate,Enrique Delgado-Alvarado,Manoj S. Gayke,Amol Kotmale,Harun Patel,Iqrar Ahmad,Elizabeth M. Sobhia,Siva G. Kumar,Bianey García Lara,Vicky D. Jain,Yashwantsinh Jadeja RSC Adv. 2023 13 24250
-
Yanjie Mao,Teng Su,Qing Wu,Chuanan Liao,Qigang Wang Chem. Commun. 2014 50 14429
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:92954-90-0)Fmoc-Tyr-OH

Pureté:99%
Quantité:500g
Prix ($):373.0